Bis(2-ethoxyethyl) Fumarate: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Applications in Advanced Polymer Matrices
Bis(2-ethoxyethyl) Fumarate: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Applications in Advanced Polymer Matrices
As drug delivery systems and advanced materials become increasingly complex, the selection of precise crosslinkers and plasticizing monomers is critical. Bis(2-ethoxyethyl) fumarate (CAS: 45217-53-6) is a specialized diester that bridges the gap between rigid aliphatic fumarates and highly hydrophilic polyethylene glycol (PEG) derivatives.
This whitepaper provides an in-depth, scientifically rigorous guide to the chemical behavior, synthesis, and application of bis(2-ethoxyethyl) fumarate. Designed for researchers and drug development professionals, this guide explores the causality behind its physicochemical properties and provides self-validating protocols for its synthesis and integration into polymeric matrices.
Structural Rationale and Physicochemical Profiling
The molecular architecture of bis(2-ethoxyethyl) fumarate consists of a rigid, unsaturated trans-dicarboxylic acid core flanked by two flexible 2-ethoxyethyl ether chains.
Mechanistic Insight: Why choose an ethoxyethyl chain over a standard alkyl chain (e.g., dibutyl fumarate)? The ether oxygens in the side chains act as hydrogen-bond acceptors. When polymerized, these ether linkages significantly increase the free volume and rotational freedom of the polymer network. This lowers the glass transition temperature ( Tg ) of the resulting matrix, imparting inherent internal plasticization. Furthermore, the ether groups enhance compatibility with polar Active Pharmaceutical Ingredients (APIs), preventing phase separation during solid dispersion or hydrogel formulation. Historically, such alkoxylalkyl fumarates have been recognized for their superior plasticizing properties in vinyl chloride polymers[1].
Quantitative Data Summary
The following table summarizes the core quantitative parameters critical for formulation and stoichiometric calculations[2, 3].
| Parameter | Value / Description |
| Chemical Name | Bis(2-ethoxyethyl) fumarate |
| CAS Number | 45217-53-6 |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Physical State (Standard Conditions) | Viscous Liquid |
| Reactive Moiety | trans-Alkene (C=C double bond) |
| Primary Application | Monomer, Crosslinking Agent, Internal Plasticizer |
| Regulatory Status | Monitored under Glycol Ether specific regulations [4] |
Synthesis Methodology: Acid-Catalyzed Azeotropic Esterification
The synthesis of bis(2-ethoxyethyl) fumarate relies on a Fischer esterification between fumaric acid and 2-ethoxyethanol. Because esterification is an equilibrium reaction, we must manipulate the reaction conditions to drive the product yield to near-completion.
Self-Validating Synthesis Protocol
Causality of Design: We utilize toluene as a solvent and a Dean-Stark apparatus. Toluene forms a minimum-boiling azeotrope with the water generated during the reaction. By continuously removing water, we invoke Le Chatelier’s principle, irreversibly driving the equilibrium toward the diester.
Step-by-Step Workflow:
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Reagent Preparation: Charge a round-bottom flask with 1.0 molar equivalent of fumaric acid, 2.5 molar equivalents of 2-ethoxyethanol (the excess acts as both reactant and secondary solvent to ensure complete dissolution), and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the proton-donating catalyst.
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Azeotropic Distillation: Suspend the mixture in anhydrous toluene. Attach a Dean-Stark trap and a reflux condenser. Heat the system to 110°C.
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Self-Validation Checkpoint: This protocol is inherently self-validating. The theoretical yield of water for a diesterification is exactly 2.0 molar equivalents. By monitoring the volume of water collected in the Dean-Stark trap, you can precisely quantify the reaction's progress. Once the collected water volume plateaus at the theoretical maximum, the reaction has achieved >99% conversion, eliminating the need for continuous TLC monitoring.
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Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst. Causality: Failure to neutralize the acid prior to concentration will catalyze the reverse hydrolysis reaction when exposed to atmospheric moisture.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove toluene under reduced pressure. Purify the crude liquid via fractional vacuum distillation to isolate the pure bis(2-ethoxyethyl) fumarate.
Workflow for the azeotropic esterification of bis(2-ethoxyethyl) fumarate.
Application in Controlled Release Matrices: Radical Polymerization
In drug development, bis(2-ethoxyethyl) fumarate is highly valuable as a comonomer for creating biodegradable, controlled-release hydrogels or solid implants. Due to the steric hindrance of the 1,2-disubstituted double bond, fumarates do not readily homopolymerize. Instead, they must be copolymerized with electron-rich vinyl monomers (e.g., N-vinylpyrrolidone or vinyl acetate) via an alternating free-radical polymerization mechanism.
Self-Validating Polymerization Protocol
Causality of Design: Azobisisobutyronitrile (AIBN) is selected as the thermal initiator over benzoyl peroxide (BPO) because AIBN decomposes at a highly predictable rate at 65°C without inducing unwanted side-chain oxidation of the ether linkages in the ethoxyethyl groups.
Step-by-Step Workflow:
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Matrix Formulation: In a nitrogen-purged vial, combine bis(2-ethoxyethyl) fumarate with N-vinylpyrrolidone (NVP) in a 1:3 molar ratio. Add the desired API (ensure the API does not contain primary amines that could undergo aza-Michael addition with the fumarate double bond).
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Initiation: Add 1 wt% AIBN. Purge the solution with argon for 15 minutes. Causality: Oxygen is a potent radical scavenger; failing to degas the system will result in premature chain termination and a brittle, uncrosslinked matrix.
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Curing: Seal the vial and heat at 65°C for 12 hours to form the crosslinked network.
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Self-Validation Checkpoint: The success of this polymerization is self-validating via Fourier Transform Infrared (FTIR) spectroscopy. Analyze the matrix before and after curing. The complete attenuation of the trans-C=C stretching vibration at ~1640 cm⁻¹ provides binary confirmation that the crosslinking is complete. If the peak remains, unreacted monomer is present, which could lead to burst-release of the API or localized toxicity.
Radical polymerization of bis(2-ethoxyethyl) fumarate for API release.
Regulatory and Toxicity Considerations
When developing pharmaceutical or consumer-facing products, the toxicological profile of the unreacted monomer must be strictly managed. Bis(2-ethoxyethyl) fumarate contains the 2-ethoxyethyl moiety, which classifies it under specific Glycol Ethers and Acetates regulatory frameworks.
For instance, major electronics and materials manufacturers, such as NXP Semiconductors, actively monitor and restrict specific glycol ethers under their ECO Products Substance Control guidelines due to potential reproductive and developmental toxicity associated with short-chain glycol ether metabolites [4]. In drug development, this mandates that the self-validating FTIR protocol (ensuring 100% monomer conversion) be coupled with rigorous GC-MS headspace analysis to guarantee that residual bis(2-ethoxyethyl) fumarate levels fall below the ICH Q3C guidelines for residual solvents and reactive intermediates.
